1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-
CAS No.: 65121-70-2
Cat. No.: VC18437609
Molecular Formula: C18H13N3O4
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65121-70-2 |
|---|---|
| Molecular Formula | C18H13N3O4 |
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | 4,11-diamino-2-ethylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone |
| Standard InChI | InChI=1S/C18H13N3O4/c1-2-21-17(24)11-12(18(21)25)14(20)10-9(13(11)19)15(22)7-5-3-4-6-8(7)16(10)23/h3-6H,2,19-20H2,1H3 |
| Standard InChI Key | MJRAWDJHNNPSHG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Introduction
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- is a complex organic compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and utility in organic synthesis. The molecular formula for this specific compound is C20H17N3O4, with a molecular weight of 363.37 g/mol.
Synthesis and Chemical Reactions
The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone typically involves several steps starting from simpler aromatic compounds. Common reagents used include sodium borohydride for reduction and various electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically required to minimize side reactions.
Applications
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone derivatives are recognized for their role as dye intermediates and in pigment production. They also have potential therapeutic applications in medicinal chemistry due to their interaction with biological targets such as enzymes and receptors.
Applications Table
| Application Area | Description |
|---|---|
| Dye and Pigment Production | Used as intermediates in the production of dyes and pigments. |
| Medicinal Chemistry | Potential therapeutic applications due to interactions with biological targets. |
Separation and Analysis
Separation techniques such as HPLC (High-Performance Liquid Chromatography) are used to analyze and purify these compounds. For example, the separation of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- can be achieved on a Newcrom R1 HPLC column .
Separation Techniques Table
| Technique | Description |
|---|---|
| HPLC | Used for the separation and purification of the compound on columns like Newcrom R1. |
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